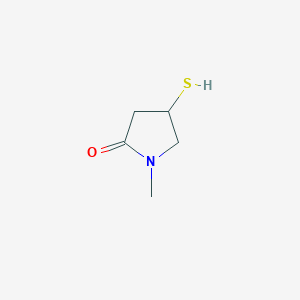

1-Methyl-4-sulfanylpyrrolidin-2-one

Description

1-Methyl-4-sulfanylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a methyl group at the 1-position and a sulfanyl (-SH) substituent at the 4-position.

Properties

IUPAC Name |

1-methyl-4-sulfanylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-6-3-4(8)2-5(6)7/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUNCJIMTRQGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293182 | |

| Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222856-41-9 | |

| Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222856-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-sulfanylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-methylpyrrolidin-2-one with thiolating agents can yield the desired compound. The reaction typically requires a base such as sodium hydride and is conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 1-Methyl-4-sulfanylpyrrolidin-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-sulfanylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Desulfurized pyrrolidinones.

Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-sulfanylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-4-sulfanylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Pyrrolidin-2-one Derivatives

Pyrrolidin-2-one derivatives with substitutions at the 1- and 4-positions are well-studied. For example:

- 4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (Compounds 7b and 8b from ): Substituents: Ethyl at C4, phenylethyl at N1. Molecular Formula: C₁₅H₁₈NO₃. Analytical Data: Elemental analysis (Calcd: C 76.81%, H 8.43%; Found: C 76.77%, H 8.39%) . Key Differences: The sulfanyl group in 1-Methyl-4-sulfanylpyrrolidin-2-one introduces higher polarity and nucleophilic reactivity compared to the ethyl group in 7b/8b. The absence of aromatic substitution (phenylethyl) in the target compound may reduce steric hindrance and alter solubility.

Sulfur-Containing Heterocycles

- 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (): Core Structure: Pyridin-2-one with a methylthio-pyrimidinyl substituent. Molecular Formula: C₁₀H₉N₃OS. Key Differences: While both compounds feature sulfur, the pyridinone-pyrimidine scaffold in contrasts with the pyrrolidinone core of the target compound. The methylthio (-SMe) group is less reactive than the sulfanyl (-SH) group, which can participate in disulfide formation or metal coordination .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Reactivity: The sulfanyl group in 1-Methyl-4-sulfanylpyrrolidin-2-one distinguishes it from alkyl-substituted pyrrolidinones (e.g., 7b/8b), enabling unique reactions such as thiol-disulfide exchange or metal-ligand interactions.

Synthesis Challenges: Diastereomeric purity, as emphasized in for N-substituted pyrrolidinones, suggests that stereochemical control during synthesis is critical for the target compound .

Biological Activity

1-Methyl-4-sulfanylpyrrolidin-2-one, also known as a sulfanyl derivative of pyrrolidine, has garnered interest in various fields of scientific research, particularly in neurobiology and organic synthesis. This compound is notable for its potential biological activities and applications in studying neurodegenerative diseases.

Research indicates that 1-Methyl-4-sulfanylpyrrolidin-2-one may influence mitochondrial function and synaptic transmission, particularly in the context of neurotoxicity. A related compound, 1-methyl-4-phenylpyridinium (MPP+), has been studied extensively for its role in inducing Parkinsonian symptoms by affecting dopaminergic neurons. The biological activity of 1-Methyl-4-sulfanylpyrrolidin-2-one can be inferred from studies on MPP+, which demonstrate its impact on mitochondrial dynamics and neuronal health .

Neuroprotective Studies

In a study examining the effects of MPP+ on SH-SY5Y neuroblastoma cells, it was observed that exposure led to significant mitochondrial fragmentation and reduced ATP levels. This suggests that compounds like 1-Methyl-4-sulfanylpyrrolidin-2-one may have protective effects against mitochondrial dysfunction associated with neurodegenerative conditions. The study highlighted that DLP1 (Dynamin-like protein 1) recruitment to mitochondria increased significantly following MPP+ treatment, indicating a potential pathway through which neuroprotective agents could exert their effects .

Table: Summary of Biological Effects

Neurotoxin-Induced Models

A pivotal case study involved the administration of MPP+ to animal models to simulate Parkinson's disease. The findings revealed that treatment resulted in substantial alterations in hippocampal synaptic transmission. Specifically, varying concentrations of MPP+ led to a dose-dependent decrease in field excitatory postsynaptic potentials (fEPSPs) within the CA1 region of the hippocampus, underscoring the compound's neurotoxic potential and its implications for studying neurodegeneration .

Implications for Treatment Strategies

The insights gained from these studies suggest that compounds similar to 1-Methyl-4-sulfanylpyrrolidin-2-one could be explored as potential therapeutic agents. By targeting mitochondrial dynamics and synaptic health, these compounds may offer avenues for mitigating the effects of neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.